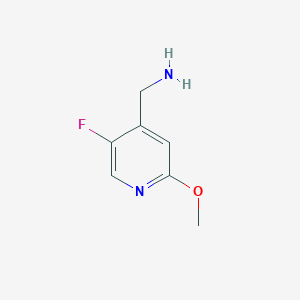

(5-Fluoro-2-methoxypyridin-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Fluoro-2-methoxypyridin-4-yl)methanamine” is a chemical compound with the molecular formula C7H9FN2O . It has a molecular weight of 156.16 . This compound is also known by its synonyms, which include 4-Pyridinemethanamine and 5-fluoro-2-methoxy- .

Molecular Structure Analysis

The InChI code for “(5-Fluoro-2-methoxypyridin-4-yl)methanamine” is 1S/C7H9FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(5-Fluoro-2-methoxypyridin-4-yl)methanamine” has a molecular weight of 156.16 .Wissenschaftliche Forschungsanwendungen

Derivatives Design for Therapeutic Potentials

Novel derivatives of (5-Fluoro-2-methoxypyridin-4-yl)methanamine have been designed to act as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown promising pharmacological profiles in signal transduction assays, including ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. Such derivatives exhibit high affinity for the 5-HT1A receptor and significant selectivity over other receptors, suggesting potential as antidepressant drug candidates. They also displayed favorable drug-like properties, including high solubility, metabolic stability, and efficient penetration across biological membranes, indicating their promise for clinical development (Sniecikowska et al., 2019).

Contributions to Nucleoside Synthesis

(5-Fluoro-2-methoxypyridin-4-yl)methanamine has been utilized in the synthesis of nucleosides related to 5-fluorouracil, showcasing its versatility as a precursor in medicinal chemistry. The chemical transformations involved converting (5-Fluoro-2-methoxypyridin-4-yl)methanamine into various nucleoside analogs, demonstrating the compound's utility in the development of potential therapeutic agents (Nesnow & Heidelberger, 1973).

Role in Herbicide Development

Research into (5-Fluoro-2-methoxypyridin-4-yl)methanamine derivatives has extended into the agricultural sector, where such compounds have been synthesized as herbicidal inhibitors of photosystem II (PSII) electron transport. These studies revealed that derivatives of (5-Fluoro-2-methoxypyridin-4-yl)methanamine exhibit excellent herbicidal activity against various weed species, demonstrating the compound's potential application in agriculture to improve crop yields (Liu et al., 2005).

Advancements in Lycopodium Alkaloid Synthesis

The synthetic versatility of (5-Fluoro-2-methoxypyridin-4-yl)methanamine has been demonstrated through its use in the total synthesis of lycoposerramine R, a Lycopodium alkaloid. This synthesis highlights the compound's role as a masked pyridone, facilitating the construction of complex molecular architectures found in natural products. This research underscores the importance of (5-Fluoro-2-methoxypyridin-4-yl)methanamine in the field of organic synthesis and natural product chemistry (Bisai & Sarpong, 2010).

Eigenschaften

IUPAC Name |

(5-fluoro-2-methoxypyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRMSVQGAOWYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methoxypyridin-4-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)